6-Methyl-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
6-Methyl-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a trifluoromethyl group attached to a benzoxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-Methyl-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes, potentially leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one: Unique due to its trifluoromethyl group.
Other Benzoxazinones: Compounds with different substituents on the benzoxazinone core.
Trifluoromethyl-Containing Compounds: Molecules with trifluoromethyl groups attached to various cores.
Uniqueness
This compound is unique due to the presence of both the benzoxazinone core and the trifluoromethyl group.
Properties
CAS No. |
106324-53-2 |
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Molecular Formula |
C10H6F3NO2 |
Molecular Weight |
229.15 g/mol |
IUPAC Name |
6-methyl-2-(trifluoromethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H6F3NO2/c1-5-2-3-7-6(4-5)8(15)16-9(14-7)10(11,12)13/h2-4H,1H3 |
InChI Key |
LROLPEKXTPRQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C(F)(F)F |
Origin of Product |
United States |
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